BENZ(a)ANTHRACENE, 1,2-DIHYDRO-

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

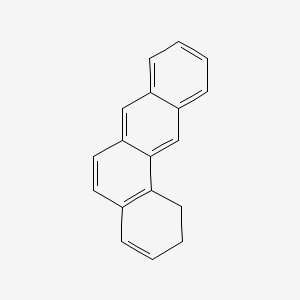

BENZ(a)ANTHRACENE, 1,2-DIHYDRO- is a useful research compound. Its molecular formula is C18H14 and its molecular weight is 230.3 g/mol. The purity is usually 95%.

BenchChem offers high-quality BENZ(a)ANTHRACENE, 1,2-DIHYDRO- suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about BENZ(a)ANTHRACENE, 1,2-DIHYDRO- including the price, delivery time, and more detailed information at info@benchchem.com.

Aplicaciones Científicas De Investigación

Chemical Properties and Structure

- Chemical Formula : C18H12

- CAS Number : 56-55-3

- Molecular Weight : 228.25 g/mol

Benz(a)anthracene, 1,2-dihydro- is characterized by its fused ring structure, which is typical of many PAHs. This structure contributes to its biological activity and environmental persistence.

Carcinogenicity Studies

Benz(a)anthracene, 1,2-dihydro- is primarily studied for its carcinogenic potential. Research has demonstrated that this compound can induce tumors in various animal models through different routes of exposure:

- Topical Application : Studies have shown that topical application of benz(a)anthracene leads to DNA binding in mouse skin, which is a critical step in the carcinogenic process .

- Intraperitoneal Injection : Animal studies indicated a significant increase in tumor incidence following intraperitoneal administration .

Case Study Example :

In a study where CD-1 mice were treated with benz(a)anthracene via skin painting, the incidence of skin tumors was significantly higher compared to control groups, demonstrating its effectiveness as a tumor initiator .

Metabolic Activation and Mutagenicity

The metabolism of benz(a)anthracene results in the formation of reactive intermediates that are highly mutagenic. Specific enzymes like dihydrodiol dehydrogenase (DDH) have been shown to influence the mutagenicity of benz(a)anthracene metabolites:

- Dihydrodiol Formation : The compound is metabolized into dihydrodiols that exhibit increased mutagenic activity in bacterial assays .

- Inhibition Studies : Research indicates that certain enzymes can reduce the mutagenicity of benz(a)anthracene, suggesting potential pathways for detoxification .

| Metabolite | Mutagenicity Level | Reference |

|---|---|---|

| Benz(a)anthracene | High | |

| BA-3,4-Dihydrodiol | Very High | |

| BA-1,2-Dihydrodiol | Moderate |

Environmental Monitoring

Benz(a)anthracene is commonly found in environmental samples as a result of incomplete combustion processes (e.g., tobacco smoke and vehicle emissions). Its presence serves as an indicator of PAH pollution:

- Environmental Analysis : The compound is analyzed in soil and water samples to assess contamination levels and ecological risk .

Application Example :

In environmental studies, benz(a)anthracene levels are monitored alongside other PAHs to evaluate the effectiveness of pollution control measures.

Toxicological Assessments

Toxicological assessments have classified benz(a)anthracene as a probable human carcinogen based on animal studies and its presence in known carcinogenic mixtures like coal tar and cigarette smoke:

Propiedades

Número CAS |

60968-08-3 |

|---|---|

Fórmula molecular |

C18H14 |

Peso molecular |

230.3 g/mol |

Nombre IUPAC |

1,2-dihydrobenzo[a]anthracene |

InChI |

InChI=1S/C18H14/c1-2-7-15-12-18-16(11-14(15)6-1)10-9-13-5-3-4-8-17(13)18/h1-3,5-7,9-12H,4,8H2 |

Clave InChI |

QAOBWUDWTZDFAO-UHFFFAOYSA-N |

SMILES |

C1CC2=C(C=C1)C=CC3=CC4=CC=CC=C4C=C23 |

SMILES canónico |

C1CC2=C(C=C1)C=CC3=CC4=CC=CC=C4C=C23 |

Key on ui other cas no. |

60968-08-3 |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.